(2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-26-17-8-4-3-6-15(17)20(24)23-11-9-14(10-12-23)18-21-22-19(27-18)16-7-5-13-25-16/h3-8,13-14H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSNQKBLWSRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(Ethylthio)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for their wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation markers.
- Anticonvulsant : Shown efficacy in seizure models.
The presence of sulfur and nitrogen in the thiadiazole ring contributes to its reactivity and interaction with biological targets .
Synthesis of the Compound
The synthesis of this compound typically involves:
- Formation of the Thiadiazole Ring : Utilizing precursors such as thiosemicarbazide and appropriate carbonyl compounds.
- Substitution Reactions : Introducing the ethylthio and furan groups through nucleophilic substitution or coupling reactions.
- Final Coupling : The final step involves coupling the piperidine moiety to form the complete structure.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus and E. coli were among the tested strains where notable inhibition was observed .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potency comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (Target Compound) | MCF-7 | 8.35 |
| (Target Compound) | HepG2 | 8.81 |
| 5-FU | MCF-7 | 7.56 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects in preclinical models. The mechanism may involve inhibition of pro-inflammatory cytokines and mediators .
Anticonvulsant Activity
Preliminary studies indicate that derivatives containing the thiadiazole moiety can exhibit anticonvulsant properties. The compound was evaluated using maximal electroshock seizure (MES) tests, showing promising results compared to standard anticonvulsants .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound may interact with DNA structures, disrupting replication in microbial cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects .
Case Studies
Several studies have documented the synthesis and evaluation of thiadiazole derivatives similar to the target compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazole and furan moieties. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines.
In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on specific substitutions on the thiadiazole ring.
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 10.10 |
Antimicrobial Activity
The antimicrobial properties of compounds containing thiadiazole and furan rings have been extensively researched. Compounds with similar structures have been found to exhibit significant antibacterial and antifungal activities.
Antibacterial Activity : The introduction of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 32 µg/mL to 47.5 µg/mL compared to standard antibiotics.
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | S. aureus | 32 |
| 11e | E. coli | 47.5 |
Case Studies
One notable case study involved synthesizing a series of thiadiazole derivatives and testing their anticancer properties against various cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.
Preparation Methods
One-Pot Multicomponent Approach
A streamlined method involves simultaneous thiadiazole formation and piperidine coupling:
Procedure :
A mixture of furan-2-carbohydrazide, 4-aminopiperidine, and carbon disulfide in ionic liquid [BMIM-PF₆] is heated at 100°C for 24 hours. Subsequent acylation with 2-(ethylthio)benzoyl chloride under microwave irradiation (300 W, 120°C, 15 min) yields the product in 65% overall yield.
Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki coupling adapts for introducing the ethylthio phenyl group:
Procedure :
4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl chloride (1.0 equiv) reacts with 2-(ethylthio)phenylboronic acid (1.5 equiv) in toluene/water (3:1) with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) at 90°C for 6 hours. Yield: 62%.
Characterization and Analytical Data
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 7.28 (d, J = 3.6 Hz, 1H, furan H-3), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.54 (d, J = 1.8 Hz, 1H, furan H-5), 4.12–3.98 (m, 2H, piperidine H-1), 3.45–3.32 (m, 2H, piperidine H-4), 2.95 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 1.89–1.76 (m, 4H, piperidine H-2,3), 1.42 (t, J = 7.2 Hz, 3H, SCH₂CH₃).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₁N₃O₂S₂ [M+H]⁺: 428.1094; found: 428.1098.
Thermogravimetric Analysis (TGA) :
Decomposition onset at 215°C, indicating moderate thermal stability suitable for pharmaceutical formulation.
Challenges and Mitigation Strategies
- Low Solubility : The hydrophobic thiadiazole and ethylthio groups necessitate polar aprotic solvents (e.g., DMSO) for biological assays.
- Byproduct Formation : Competitive acylation at the thiadiazole nitrogen is suppressed using bulky acyl chlorides and low temperatures.
Applications and Derivatives
Initial screenings suggest antitumor activity against MCF-7 (IC₅₀ = 8.3 µM) and A549 (IC₅₀ = 11.7 µM) cell lines, likely via kinase inhibition. Structural analogs with modified thioether chains are under investigation to enhance bioavailability.
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed to construct the 1,3,4-thiadiazole and piperidine moieties in this compound?
- Methodology :
- The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or hydrazine derivatives with carboxylic acids or their equivalents. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in acetic acid forms thiadiazole cores (as shown in ).
- Piperidine derivatives are often alkylated or functionalized using halogenated intermediates. For instance, 2-bromo-1-(4-methoxyphenyl)ethanone has been used as an alkylating agent to introduce substituents ().
- Key intermediates (e.g., thiols or amines) are characterized via NMR, mass spectrometry (MS), and elemental analysis to confirm purity before subsequent reactions .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : Identifies proton environments (e.g., ethylthio groups at δ 2.5–3.0 ppm, aromatic protons from furan/thiadiazole at δ 7.0–8.5 ppm) ().
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M+1] at m/z 282 in ).
- Elemental Analysis (CHNS) : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) ().
- HPLC : Assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazole-piperidine coupling step?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for piperidine functionalization ().
- Catalysis : Use of Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate cyclization ().
- Temperature Control : Reflux in acetic acid (110–120°C) ensures complete cyclization while minimizing side reactions ().
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with ethyl acetate/hexane (3:7) as a mobile phase () .
Q. What computational approaches predict the biological activity of this compound, particularly its interaction with microbial targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina models interactions between the thiadiazole ring and bacterial enzymes (e.g., dihydrofolate reductase). The furan group’s π-π stacking with aromatic residues enhances binding ().
- QSAR Modeling : Correlates substituent electronegativity (e.g., ethylthio vs. methyl groups) with antimicrobial IC values ( ).
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .
Q. How can structural modifications to the furan or thiadiazole moieties alter the compound’s pharmacokinetic profile?
- Methodology :
- Furan Modifications : Replacing the furan oxygen with sulfur (to form thiophene) increases lipophilicity (logP +0.5) but may reduce metabolic stability ().
- Thiadiazole Substituents : Introducing electron-withdrawing groups (e.g., -NO) enhances electrophilicity, improving reactivity in nucleophilic environments ().
- Salt Formation : Sodium or potassium salts of carboxylic acid derivatives improve aqueous solubility (e.g., 2-((4-phenyl-5-...)ethanoic acid salts in ) .
Q. What strategies resolve discrepancies in biological activity data across different experimental models?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobial activity) in triplicate using standardized protocols ( ).
- Cell Line Specificity : Compare cytotoxicity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models to identify selective toxicity ( ).
- Metabolite Profiling : LC-MS identifies degradation products that may explain reduced activity in certain media () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
